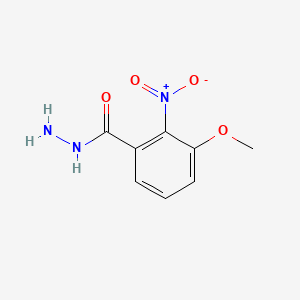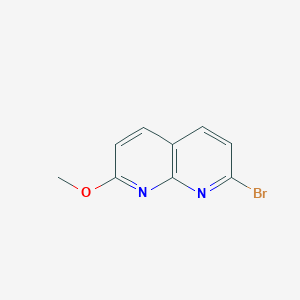
5-(4-Isopropylphenyl)pentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Isopropylphenyl)pentanoic Acid is an organic compound characterized by a pentanoic acid backbone with an isopropylphenyl group attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropylphenyl)pentanoic Acid can be achieved through several methods. One common approach involves the alkylation of 4-isopropylbenzene with a suitable pentanoic acid derivative under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Isopropylphenyl)pentanoic Acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Applications De Recherche Scientifique
5-(4-Isopropylphenyl)pentanoic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(4-Isopropylphenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanoic Acid: A simpler analog with a straight-chain structure.
4-Isopropylbenzoic Acid: Contains the isopropylphenyl group but lacks the pentanoic acid backbone.
2-Pentenoic Acid: An unsaturated analog with a double bond in the carbon chain.
Uniqueness
5-(4-Isopropylphenyl)pentanoic Acid is unique due to its specific structural arrangement, combining the properties of both the isopropylphenyl group and the pentanoic acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C14H20O2 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
5-(4-propan-2-ylphenyl)pentanoic acid |
InChI |
InChI=1S/C14H20O2/c1-11(2)13-9-7-12(8-10-13)5-3-4-6-14(15)16/h7-11H,3-6H2,1-2H3,(H,15,16) |
Clé InChI |
VKEIXVJAKRXVTG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13670449.png)




